

Comparative Analysis: Pkl-IN-1 and Shikonin as Pyruvate Kinase Inhibitors

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Compound of Interest

Compound Name: *Pkl-IN-1*

Cat. No.: *B12385411*

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In the landscape of metabolic regulation and drug discovery, the inhibition of pyruvate kinase has emerged as a significant area of interest for therapeutic intervention in various diseases, including cancer and metabolic disorders. This guide provides a detailed comparative analysis of two compounds, **Pkl-IN-1** and Shikonin, which target different isoforms of the pyruvate kinase enzyme. **Pkl-IN-1** is a recently identified potent inhibitor of the liver isoform of pyruvate kinase (PKL), while Shikonin, a natural naphthoquinone, is known for its multi-target effects, including the inhibition of the tumor-associated M2 isoform (PKM2).

This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available quantitative data, mechanisms of action, and relevant experimental protocols to facilitate further research and development.

Executive Summary of Comparative Data

The following table summarizes the key quantitative parameters for **Pkl-IN-1** and Shikonin based on currently available data.

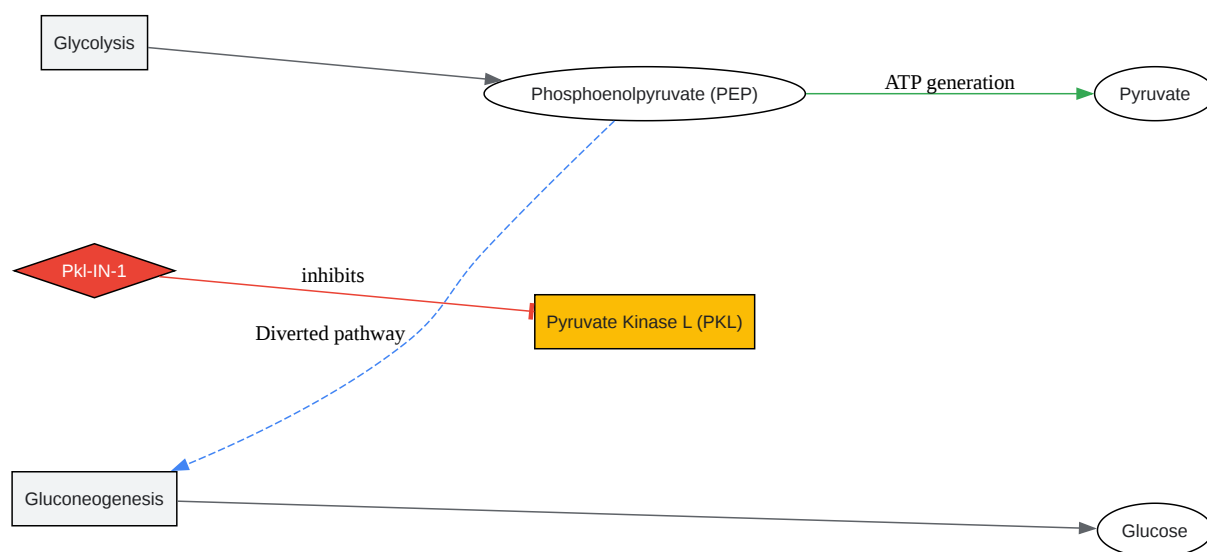
Parameter	Pkl-IN-1	Shikonin
Target Enzyme	Pyruvate Kinase L (PKL)	Pyruvate Kinase M2 (PKM2)
Inhibitory Potency (IC50)	0.07 μ M (enzymatic assay against PKL)[1]	IC50 against PKM2 in an enzymatic assay is not explicitly stated in the searched literature. However, it inhibits PKM2 at concentrations where over 50% inhibition is observed without affecting PKL or PKM1. [2][3] Cell viability IC50 values in cancer cell lines (which are influenced by multiple mechanisms) are in the low micromolar range (e.g., 5.74 μ M in A549, 6.30 μ M in PC9, 2.9 μ M in HeLa, 2.2 μ M in SiHa).[4][5]
Cellular Effects	Data on specific cellular effects such as impact on glucose consumption, lactate production, or cell viability is not yet available in the public domain.	Inhibits glucose uptake and lactate production in cancer cells.[6] Induces apoptosis and cell cycle arrest.[7]
Mechanism of Action	Allosteric inhibitor of PKL.[1]	Inhibits PKM2, leading to suppression of aerobic glycolysis.[6][8] It has multiple other mechanisms including induction of ROS, inhibition of other kinases, and induction of apoptosis and necroptosis.

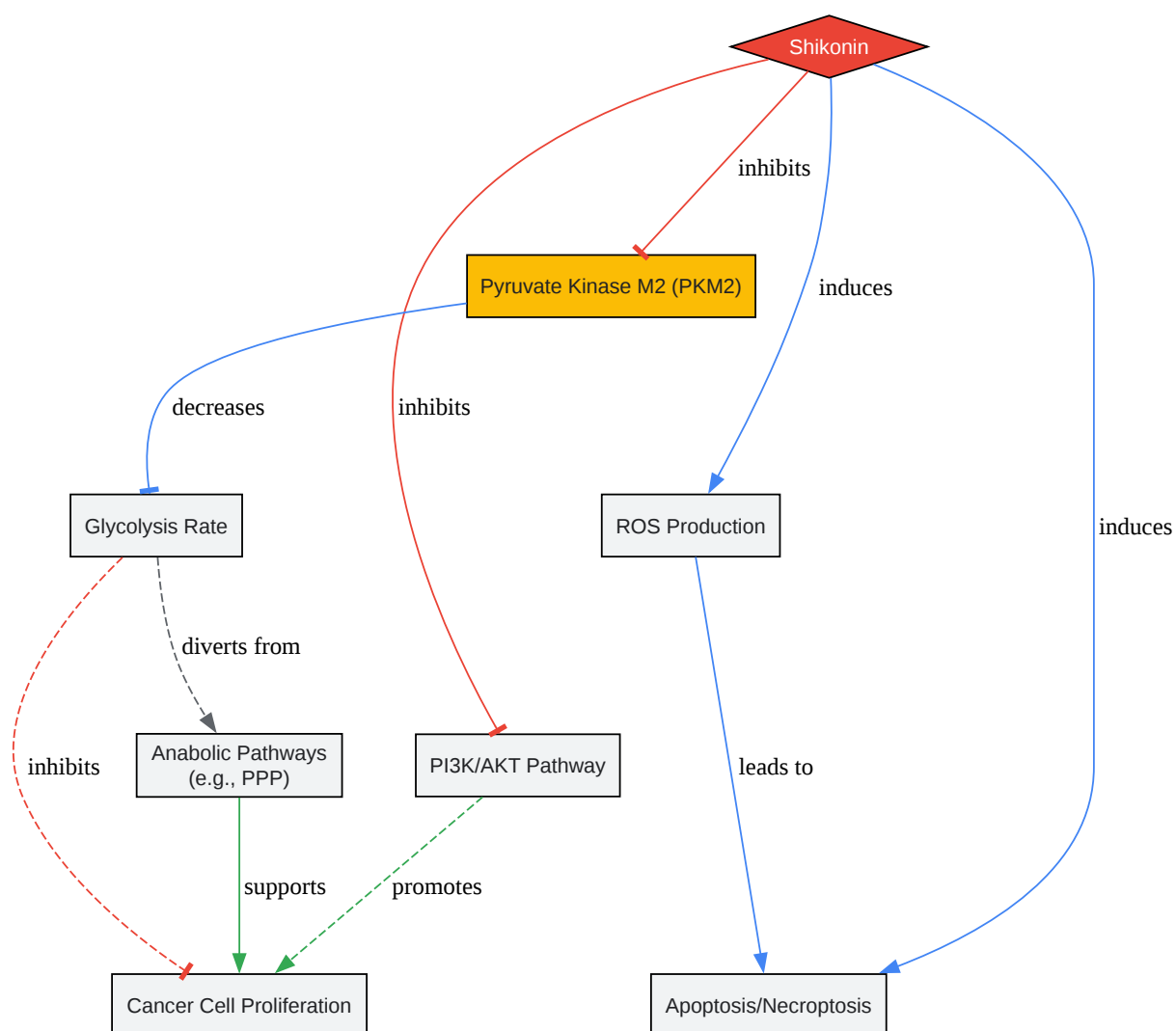
Mechanism of Action and Signaling Pathways

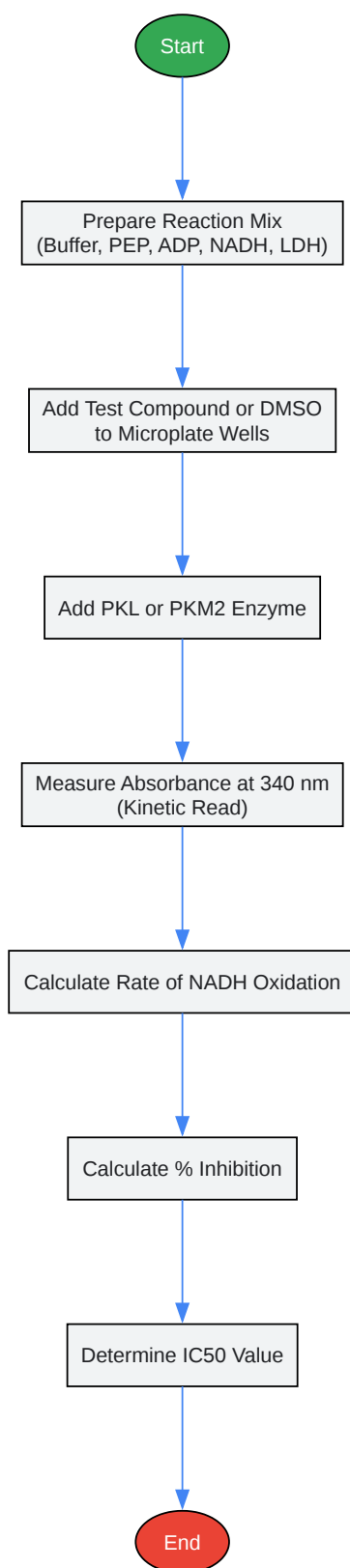
Pkl-IN-1 and Shikonin exert their effects by targeting different isoforms of pyruvate kinase, a key enzyme in the glycolytic pathway. Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate and generating ATP.[7]

Pkl-IN-1: A Specific Inhibitor of Pyruvate Kinase L (PKL)

Pkl-IN-1 is a potent and specific allosteric inhibitor of the liver isoform of pyruvate kinase (PKL). [1] PKL is primarily expressed in the liver and at lower levels in the kidneys and is crucial for regulating glucose metabolism at the systemic level.[9] By inhibiting PKL, **Pkl-IN-1** can modulate hepatic glucose output, which is a key process in gluconeogenesis.[7] The inhibition of PKL prevents the conversion of PEP to pyruvate, thereby favoring the diversion of PEP into the gluconeogenic pathway. This mechanism of action makes PKL inhibitors like **Pkl-IN-1** potential therapeutic agents for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1]







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